molecular formula C8H13NS B14624843 2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole CAS No. 59020-99-4

2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole

Cat. No.: B14624843
CAS No.: 59020-99-4
M. Wt: 155.26 g/mol
InChI Key: SMSUYBPTHYVZBD-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features an ethylthio group and a methyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild conditions with good yields .

Industrial Production Methods: Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids can provide substituted pyrroles via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- undergoes various types of chemical reactions, including:

    Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.

    Reduction: Reduction reactions can convert pyrroles to pyrrolidines.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and benzoyl chloride are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyrrolidines and other oxidized derivatives.

    Reduction: Pyrrolidines.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s aromaticity and functional groups allow it to participate in various biochemical reactions. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Ethylpyrrole: Similar in structure but lacks the ethylthio group.

    2-Methylpyrrole: Similar but lacks the ethylthio group.

    1-Methylpyrrole: Similar but lacks both the ethylthio and additional methyl groups.

Uniqueness: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is unique due to the presence of both the ethylthio and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its potential as a versatile building block in organic synthesis and its application in various fields .

Properties

CAS No.

59020-99-4

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)-1-methylpyrrole

InChI

InChI=1S/C8H13NS/c1-3-10-7-8-5-4-6-9(8)2/h4-6H,3,7H2,1-2H3

InChI Key

SMSUYBPTHYVZBD-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC=CN1C

Origin of Product

United States

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